molecular formula C7H13N3O2 B1423324 [3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1339660-12-6

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1423324
CAS No.: 1339660-12-6
M. Wt: 171.2 g/mol
InChI Key: JVLUQDFPVSGZME-UHFFFAOYSA-N
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Description

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine has been extensively studied for its applications in:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diacylhydrazines with ethyl orthoformate in the presence of a catalyst such as zirconium tetrachloride (ZrCl4). This method offers high yields and shorter reaction times .

Another approach involves the oxidative cyclization of hydrazides with methyl ketones using potassium carbonate (K2CO3) as a base. This reaction proceeds through the cleavage of C-C bonds, followed by cyclization and deacylation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under conditions that facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved chemical stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLUQDFPVSGZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 4
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 5
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 6
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

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